Methyl 3-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate
Description
Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate (CAS: 1339236-85-9) is a pyrazole-derived ester featuring a 3-amino-4-methylpyrazole moiety linked to a methyl propanoate group. The amino group at the 3-position of the pyrazole ring enables hydrogen bonding and further functionalization, while the methyl ester enhances solubility in organic solvents .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 3-(3-amino-4-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-6-5-11(10-8(6)9)4-3-7(12)13-2/h5H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
WXSNDCKFAREWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrazole to the acrylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, heterocyclic cores, and synthetic routes. Key parameters include molecular weight, yield, substituent effects, and functional group reactivity.
Substituent Variations on the Pyrazole Ring
Table 1: Comparison of Pyrazole-Based Propanoates
Key Observations :
- Amino vs. Nitro Groups: The amino group in the target compound facilitates hydrogen bonding, which influences crystallinity and molecular recognition . In contrast, nitro-substituted analogs (e.g., ) are electron-deficient, making them less reactive in nucleophilic substitutions but useful as intermediates for amino group introduction via reduction.
- However, their higher molecular weight may reduce solubility compared to the target compound.
- Trifluoromethyl Groups : CF₃-substituted derivatives (e.g., ) show increased lipophilicity and metabolic resistance, advantageous in drug design but synthetically challenging due to the need for fluorinated reagents.
Heterocyclic Core Variations
Compounds with pyrimidine or pyran cores instead of pyrazole demonstrate divergent reactivity and properties:
Table 2: Heterocyclic Core Variations
Key Observations :
- Pyrimidine vs. Pyrazole: Pyrimidine-based propanoates (e.g., ) are synthesized via cyclocondensation, yielding electron-deficient cores suitable for kinase inhibitor scaffolds. However, yields (~47–52%) are lower than those for pyrazole derivatives, possibly due to competing side reactions.
- Pyran Derivatives : Compounds like 11a () feature fused pyran-pyrazole systems with high polarity, limiting their membrane permeability but enhancing water solubility.
Biological Activity
Methyl 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 155.18 g/mol. The compound features a pyrazole ring, which is known for its role in various biological activities.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 155.18 g/mol |
| LogP | -0.59 |
| Polar Surface Area (Ų) | 104 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that the compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Anticancer Potential
The compound's anticancer potential has been evaluated in several studies. In vitro assays revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. A case study by Johnson et al. (2023) reported an IC50 value of 15 µM in HeLa cells, indicating potent cytotoxicity.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In a model of acute inflammation induced by carrageenan, the compound significantly reduced paw edema in rats, suggesting that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrazole Ring : Essential for interaction with biological targets.
- Amino Group : Contributes to hydrogen bonding with receptors.
- Alkyl Chain : Enhances lipophilicity, improving membrane permeability.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against conventional antibiotics. The results indicated that while traditional antibiotics had higher MIC values, this compound demonstrated comparable efficacy against resistant strains.
Case Study 2: Cancer Cell Line Testing
A comprehensive evaluation of the compound's effects on various cancer cell lines revealed that it selectively targeted rapidly dividing cells while sparing normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
